Vasoconstrictor Potency: Tetrahydrozoline is 28-fold Less Potent than Oxymetazoline in Rabbit Aorta
In a direct head-to-head comparison using rabbit aorta contraction assays, tetrahydrozoline exhibits significantly lower vasoconstrictor potency than the closest imidazoline analogs. The negative log molar ED50 values demonstrate a clear rank order: oxymetazoline (8.4) > naphazoline (7.95) > tetrahydrozoline (6.5) [1]. This translates to a 79-fold higher molar potency for oxymetazoline and a 28-fold higher potency for naphazoline relative to tetrahydrozoline [1].
| Evidence Dimension | Vasoconstrictor Potency (negative log molar ED50) |
|---|---|
| Target Compound Data | 6.5 |
| Comparator Or Baseline | Oxymetazoline: 8.4; Naphazoline: 7.95 |
| Quantified Difference | Oxymetazoline is 79× more potent; Naphazoline is 28× more potent (calculated from pD2 difference) |
| Conditions | Rabbit aorta contraction assay; isolated tissue bath; phenylephrine as reference agonist |
Why This Matters
This 28- to 79-fold potency gap dictates formulation concentration requirements and may influence selection for studies requiring precise vasoconstrictor dose-response relationships.
- [1] Sanders J, Miller DD, Patil PN. Alpha adrenergic and histaminergic effects of tolazoline-like imidazolines. J Pharmacol Exp Ther. 1975;195(3):362-371. View Source
